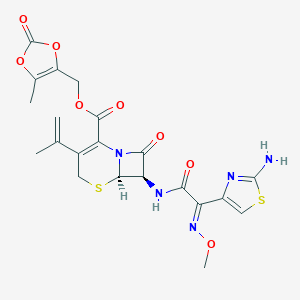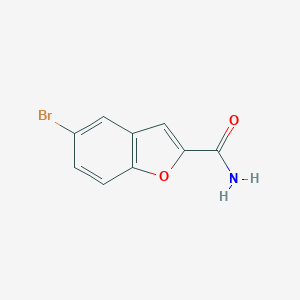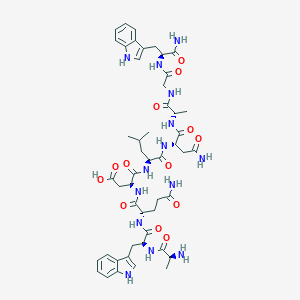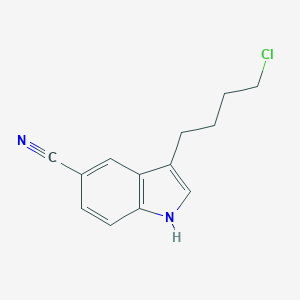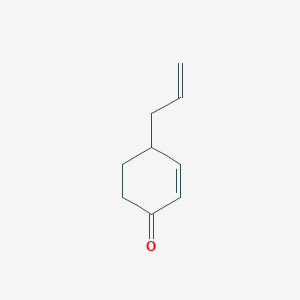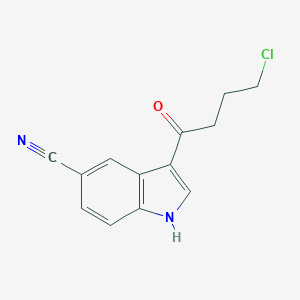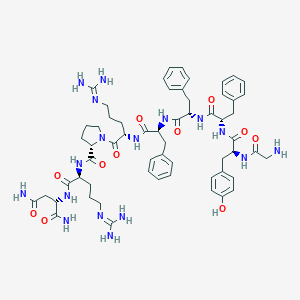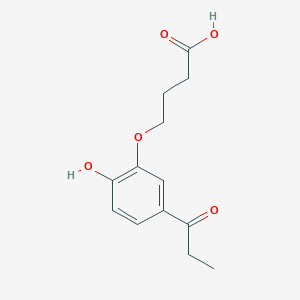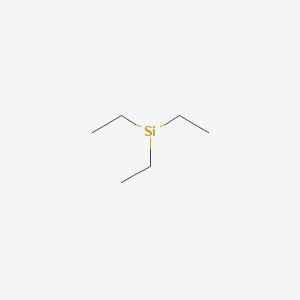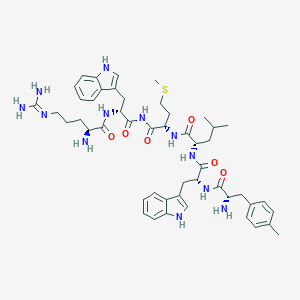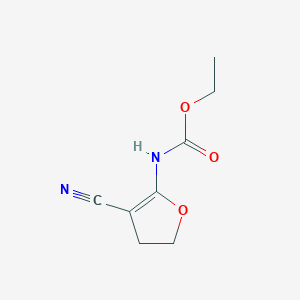
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, also known as EDC, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process that involves the reaction of cyanoacetamide with ethyl acetoacetate, followed by cyclization and carbamation. EDC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABAergic transmission, and the activation of nicotinic acetylcholine receptors. These effects have been shown to have implications for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate in lab experiments is its ability to selectively target acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholine on neuronal activity. However, Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate also has some limitations, including its potential toxicity and the fact that it may interact with other enzymes and neurotransmitters, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, including the development of more selective and potent inhibitors of acetylcholinesterase, the investigation of the effects of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate and its interactions with other compounds in the brain.
Métodos De Síntesis
The synthesis of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate involves several steps, starting with the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization using a strong acid, such as hydrochloric acid. Finally, the cyclized product is treated with phosgene to form the carbamate group, resulting in the formation of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate.
Aplicaciones Científicas De Investigación
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It has been found to be particularly useful in the fields of pharmacology and neuroscience, where it has been used to study the mechanisms of action of various drugs and neurotransmitters.
Propiedades
Número CAS |
133036-80-3 |
|---|---|
Nombre del producto |
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl N-(4-cyano-2,3-dihydrofuran-5-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)10-7-6(5-9)3-4-13-7/h2-4H2,1H3,(H,10,11) |
Clave InChI |
NVEUPDQDNSASIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(CCO1)C#N |
SMILES canónico |
CCOC(=O)NC1=C(CCO1)C#N |
Sinónimos |
Carbamic acid, (3-cyano-4,5-dihydro-2-furanyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7S)-Benzhydryl 7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143903.png)
![(2S,3S)-3-[(1R)-2-Amino-1-hydroxyethyl]oxirane-2-carboxamide](/img/structure/B143906.png)
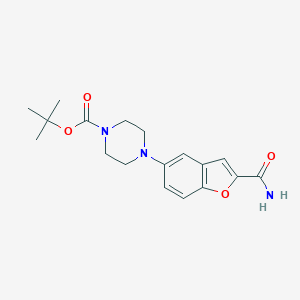
![Oxepino[2,3-C]pyridine](/img/structure/B143908.png)
